molecular formula C9H16O3 B15123045 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid CAS No. 1387557-40-5

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B15123045
CAS No.: 1387557-40-5
M. Wt: 172.22 g/mol
InChI Key: JYMVLBRENHEORG-UHFFFAOYSA-N
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Description

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a propan-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the carboxylic acid and propan-2-yloxy methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring. Subsequent reactions introduce the carboxylic acid and propan-2-yloxy methyl groups through esterification and etherification reactions, respectively .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propan-2-yloxy methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The propan-2-yloxy methyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the propan-2-yloxy methyl group, making it less lipophilic.

    Propan-2-yloxy methyl cyclobutane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds.

Uniqueness: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the carboxylic acid and propan-2-yloxy methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

1387557-40-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7(2)12-6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

JYMVLBRENHEORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC1)C(=O)O

Origin of Product

United States

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